Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate

Description

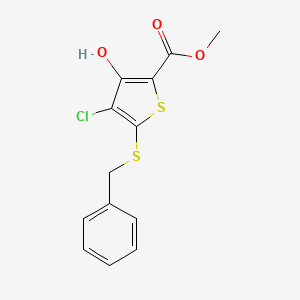

Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate is a thiophene-derived compound featuring a benzylthio group at position 5, a chlorine atom at position 4, a hydroxyl group at position 3, and a methyl ester at position 2. Its molecular formula is C₁₃H₁₁ClO₃S₂, with a molecular weight of 334.8 g/mol. Key functional groups include:

- Chlorine (Cl): Electron-withdrawing, stabilizing the thiophene ring and influencing electronic interactions.

- Hydroxyl (-OH): Facilitates hydrogen bonding, impacting solubility and molecular recognition.

- Methyl ester (-COOCH₃): Modifies solubility and serves as a synthetic handle for further derivatization.

Properties

Molecular Formula |

C13H11ClO3S2 |

|---|---|

Molecular Weight |

314.8 g/mol |

IUPAC Name |

methyl 5-benzylsulfanyl-4-chloro-3-hydroxythiophene-2-carboxylate |

InChI |

InChI=1S/C13H11ClO3S2/c1-17-12(16)11-10(15)9(14)13(19-11)18-7-8-5-3-2-4-6-8/h2-6,15H,7H2,1H3 |

InChI Key |

XUCRVCFMGWWOBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)SCC2=CC=CC=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a thiophene derivative followed by the introduction of a benzylthio group. The hydroxylation and esterification steps are then carried out to obtain the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The chlorinated position can be reduced to yield a dechlorinated product.

Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups at the benzylthio position.

Scientific Research Applications

Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Antifungal Activity of Benzylthio-Containing Compounds

Insights :

- The unsubstituted benzylthio group (as in compound 34) maximizes antifungal efficacy, likely due to optimal steric and electronic compatibility with target enzymes .

- Electron-withdrawing groups (e.g., 3-CF₃) or bulky substituents (e.g., 4-Cl) reduce activity, highlighting the importance of substituent position and size .

Table 2: Herbicidal Activity of 1,3,4-Oxadiazole Thioethers

| Compound | Benzylthio Substituent | Activity (50 μg/mL) | Reference |

|---|---|---|---|

| 5a | None (Ph) | Fungicidal (Sclerotinia spp.) | |

| 5e | 3-Cl | Herbicidal (bleaching effect) | |

| 5g | 4-Br | Herbicidal (bleaching effect) |

Insights :

Physicochemical Properties of Thiophene Derivatives

Table 3: Comparison of Thiophene Carboxylates

Insights :

- The hydroxyl group at position 3 in both compounds facilitates hydrogen bonding, which may influence crystal packing or protein interactions .

Biological Activity

Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate (MBC) is a synthetic compound belonging to the thiophene class, characterized by a unique combination of functional groups that contribute to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MBC, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MBC has the molecular formula C13H12ClO3S and a molecular weight of approximately 280.36 g/mol. Its structure features a thiophene ring substituted with a benzylthio group, a chlorine atom, and a hydroxy group, which are critical for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H12ClO3S |

| Molecular Weight | 280.36 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that MBC and similar thiophene derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with analogous structures have shown effectiveness against various pathogens, suggesting potential therapeutic applications in treating infections. Preliminary studies indicate that MBC may interact with enzymes or receptors involved in microbial resistance mechanisms.

Anti-inflammatory Properties

MBC's structural characteristics suggest potential anti-inflammatory effects. Similar compounds have been documented to inhibit inflammatory pathways, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases. Interaction studies using molecular docking simulations indicate that MBC could bind to specific targets involved in these pathways.

Anticancer Potential

Recent investigations into thiophene derivatives have highlighted their anticancer properties. For example, compounds structurally related to MBC have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. Some derivatives demonstrated significant inhibition of cell proliferation and induced apoptosis in cancerous cells .

The mechanisms through which MBC exerts its biological effects are still under investigation. However, it is believed that the compound may:

- Inhibit key enzymes involved in bacterial cell wall synthesis.

- Interfere with signaling pathways associated with inflammation.

- Induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Case Studies and Research Findings

- Antibacterial Activity : A study conducted on thiophene derivatives demonstrated that MBC exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting its potential as an antibacterial agent.

- Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxicity of MBC on various cancer cell lines. Results indicated that MBC significantly reduced cell viability in HeLa cells with an IC50 value comparable to established anticancer drugs .

- Anti-inflammatory Effects : Inflammation models using lipopolysaccharide (LPS) stimulated macrophages showed that MBC reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential for treating inflammatory diseases.

Q & A

Basic: What synthetic strategies are recommended for introducing the benzylthio group at the 5-position of the thiophene ring?

The benzylthio group can be introduced via nucleophilic substitution or metal-catalyzed coupling. A common approach involves reacting a pre-functionalized thiophene derivative (e.g., a chlorosulfonated intermediate) with benzylthiol under basic conditions (e.g., K₂CO₃ in DMF) . For regioselectivity, protecting the hydroxyl group at the 3-position with a temporary group (e.g., tert-butyldimethylsilyl) is critical to avoid side reactions. Post-synthesis, deprotection under mild acidic conditions restores the hydroxyl functionality .

Basic: How can the purity and structural integrity of this compound be validated after synthesis?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., benzylthio at C5, chloro at C4) via ¹H and ¹³C NMR. The hydroxyl proton (C3-OH) typically appears as a broad singlet at δ 10–12 ppm .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the molecular formula.

- HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures >95% purity .

Advanced: How do competing substituents (chloro, hydroxyl, benzylthio) influence the electronic properties of the thiophene ring?

The electron-withdrawing chloro and hydroxyl groups reduce electron density at the thiophene ring, while the benzylthio group (a weak electron donor via sulfur’s lone pairs) introduces partial conjugation. Computational studies (DFT) suggest that the C2 carboxylate ester stabilizes the ring through resonance. This electronic profile may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) at the C4 or C5 positions .

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

The hydroxyl and benzylthio groups create steric hindrance, complicating crystal packing. For single-crystal X-ray diffraction:

- Crystallization : Use slow evaporation in a polar aprotic solvent (e.g., DMSO/EtOH mixtures) to promote ordered lattice formation.

- Data Collection : High-resolution data (≤ 0.8 Å) with synchrotron radiation improves accuracy.

- Refinement : SHELXL-2018 resolves disorder in the benzylthio group via anisotropic displacement parameters and partial occupancy modeling .

Advanced: How do hydrogen-bonding interactions involving the hydroxyl group affect supramolecular assembly?

The C3-OH participates in intermolecular hydrogen bonds (O–H···O or O–H···S) with neighboring carboxylate or thiophene sulfur atoms. Graph-set analysis (e.g., Etter’s rules) reveals dimeric or chain motifs, which influence solubility and melting behavior. These interactions are critical for designing co-crystals with improved bioavailability in drug delivery studies .

Methodological: What strategies mitigate competing side reactions during the chlorination step at C4?

- Directing Groups : Use a nitro or sulfonyl group at C3 to steer electrophilic chlorination (e.g., Cl₂/FeCl₃) to C4.

- Temperature Control : Perform reactions at −10°C to suppress over-chlorination.

- Post-Chlorination Functionalization : Introduce the hydroxyl group via hydrolysis of a protected intermediate (e.g., acetate) to avoid oxidation of the thiophene ring .

Methodological: How can computational modeling predict biological activity against enzyme targets?

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. The hydroxyl and benzylthio groups show affinity for hydrophobic pockets and hydrogen-bonding residues (e.g., Arg513 in COX-2).

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Pay attention to the carboxylate ester’s flexibility, which may limit binding efficiency .

Data Contradiction: How to resolve discrepancies in reported reaction yields for benzylthio substitution?

Discrepancies (e.g., 40% vs. 70% yields) often arise from:

- Solvent Effects : DMF vs. THF alters nucleophilicity of benzylthiol.

- Catalyst Use : Adding catalytic KI (5 mol%) in DMF improves yield by 25% via a radical pathway .

- Purification Methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization impacts recovery rates .

Advanced: What are the implications of the compound’s redox activity for materials science applications?

The thiophene ring’s conjugated π-system, modified by electron-withdrawing groups, enables tunable bandgap properties (2.1–2.4 eV via cyclic voltammetry). Potential applications include:

- Organic Semiconductors : As a dopant in PEDOT:PSS films.

- Electrochromic Devices : Reversible oxidation at +1.2 V (vs. Ag/AgCl) induces color shifts from yellow to blue .

Methodological: How to optimize reaction conditions for scalability without compromising regioselectivity?

- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., di-chlorination) through precise temperature and mixing control.

- Catalyst Screening : Pd/C or CuI nanoparticles enhance turnover frequency in coupling steps.

- In-line Analytics : Use FTIR probes to monitor reaction progress and automate quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.